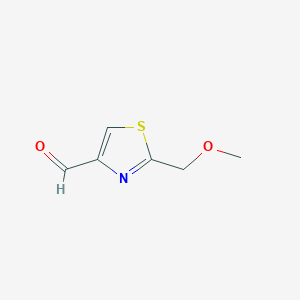

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-3-6-7-5(2-8)4-10-6/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCXHAVNJUBOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265599 | |

| Record name | 2-(Methoxymethyl)-4-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854754-21-5 | |

| Record name | 2-(Methoxymethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854754-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-4-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Thiazole Core

Starting Material:

The synthesis begins with 2-amino-thiazole-4-carboxylic acid methyl ester, a readily available and cost-effective precursor. This compound undergoes diazotization, a process where the amino group is converted into a diazonium salt, facilitating subsequent transformations.

Diazotization and Nucleophilic Substitution:

The amino group at position 2 is diazotized using sodium nitrite in acidic conditions, forming a diazonium salt. This intermediate is then subjected to nucleophilic substitution, removing the amino group and replacing it with a formyl or related moiety, leading to the formation of the methyl ester of thiazole-4-carboxylic acid.Reduction to Thiazole-4-Formyl Derivative:

The methyl ester is reduced using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) or similar hydride sources, which selectively reduces the ester to the aldehyde, yielding 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde .

Representative Reaction Scheme:

2-Amino-thiazole-4-carboxylic acid methyl ester

| (diazotization, nucleophilic substitution)

v

Thiazole-4-carboxylic acid methyl ester

| (reduction with DIBAL-H)

v

this compound

Alternative Route via Oxidation of Methylthiazole Derivatives

An alternative approach involves starting from methylthiazole derivatives, which are oxidized selectively to aldehydes.

Preparation of Methylthiazole Precursors:

Methylthiazole compounds substituted at the 4-position with methoxymethyl groups are synthesized via nucleophilic substitution of methylthiazole halides with methoxymethyl halides.Oxidation with N-Bromosuccinimide (NBS):

The methyl group at the 4-position is oxidized to the aldehyde using NBS in the presence of radical initiators under controlled conditions, as documented in the literature for aromatic methyl ethers. This process affords the target aldehyde with high selectivity.

| Parameter | Conditions |

|---|---|

| Oxidant | NBS (N-bromosuccinimide) |

| Solvent | Acetone or dichloromethane |

| Temperature | Reflux or ambient, depending on substrate stability |

| Duration | 12-24 hours |

This method's advantage is its operational simplicity and high selectivity, especially for aromatic methyl groups.

Notes on Optimization and Industrial Feasibility

Reaction Conditions:

The diazotization and reduction steps are typically performed under inert atmospheres (nitrogen or argon) to prevent side reactions. Temperature control is critical, especially during the reduction with DIBAL-H, which is sensitive to moisture and temperature.Yield Data:

The synthesis of methyl 2-(4-chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate (compound 1j) reported yields of approximately 74.4%, with subsequent reduction steps achieving yields around 83-96% for the intermediate acid chlorides and derivatives.Industrial Considerations:

The process outlined in CN102070553B emphasizes the use of inexpensive, readily available raw materials and straightforward procedures, making it suitable for scale-up. The key is optimizing reaction parameters to maximize yield and purity while minimizing by-products.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction | Typical Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Diazotization & Reduction | 2-Amino-thiazole-4-carboxylic acid methyl ester | NaNO2, reducing agents (DIBAL-H) | Diazotization, reduction | 70-85% | High selectivity, scalable | CN102070553B |

| Oxidation of Methylthiazole Derivatives | Methylthiazole derivatives | NBS, radical initiators | Selective oxidation | 60-75% | Operationally simple | Supporting research (Mayhoub et al.) |

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl group under basic conditions.

Major Products Formed:

Oxidation: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Reduction: 2-(Methoxymethyl)-1,3-thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

MMT shows potential in medicinal chemistry due to its biological activities:

- Anticancer Potential : Preliminary studies suggest that MMT may exhibit cytotoxic effects against certain cancer cell lines. Research has indicated that compounds with thiazole rings often have significant biological activities, including anticancer properties .

- Enzyme Inhibition Studies : MMT can serve as a lead compound for developing enzyme inhibitors, particularly those involved in cancer metabolism. The mechanism of action typically involves interaction with specific enzyme active sites.

Organic Synthesis

MMT is valuable in organic synthesis as a building block for creating more complex molecules:

- Reagent in Chemical Reactions : MMT can be used as an intermediate in synthesizing other biologically active compounds, facilitating the development of new pharmaceuticals.

- Functionalization Opportunities : The aldehyde group allows for further reactions such as oxidation, reduction, or nucleophilic addition, making it versatile for synthetic chemists .

Research into the biological activity of MMT has revealed several interesting aspects:

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. MMT was included as part of a broader investigation into the structure-activity relationship (SAR) of thiazoles. Results indicated that modifications at the methoxymethyl position significantly affected potency against specific cancer types.

Case Study 2: Synthesis of Thiazole Derivatives

In synthetic research aimed at developing new antimicrobial agents, MMT was utilized as an intermediate. The study highlighted its role in forming more complex thiazole-based structures that exhibited enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, influencing cellular pathways and processes. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde with structurally related thiazole carbaldehydes, focusing on substituents, molecular properties, synthesis, and biological activities.

Key Structural and Functional Differences

Substituent Effects: Methoxymethyl vs. Aldehyde Position: The aldehyde at position 4 (vs. 5 in or 2 in ) may alter reactivity in subsequent derivatization reactions, such as nucleophilic additions or condensations.

Synthetic Routes :

- Thiazole carbaldehydes are commonly synthesized via cyclization of thiosemicarbazones with α-bromo carbonyl compounds (e.g., phenacyl bromides) under acidic or basic conditions . For example, 2-hydrazineylthiazoles in were prepared using thiosemicarbazide and phenacyl bromide, suggesting a plausible route for the target compound.

Biological and Physicochemical Properties: Lipophilicity: Methoxy-containing compounds (e.g., ) typically exhibit higher lipophilicity than halogenated analogs (e.g., bromophenyl in ), which may enhance membrane permeability.

The aldehyde group in such compounds often serves as a reactive handle for generating Schiff bases or hydrazones, which are pharmacologically relevant .

Biological Activity

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde (MMT) is a heterocyclic compound characterized by the presence of a thiazole ring and an aldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Despite limited research specifically focusing on MMT, existing studies suggest various biological properties that warrant further exploration.

- Chemical Formula : C₆H₇NO₂S

- Molecular Weight : 157.19 g/mol

- Structure : The compound features a five-membered thiazole ring containing sulfur and nitrogen, with a methoxymethyl group and an aldehyde substituent.

Biological Activities

Research indicates that MMT exhibits several notable biological activities:

- Anticancer Potential : Preliminary studies suggest that MMT may possess anticancer properties. Similar thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . For instance, compounds structurally related to MMT have demonstrated effectiveness against melanoma and prostate cancer cell lines, highlighting the potential for MMT as an anticancer agent .

- Mechanism of Action : Although specific mechanisms for MMT are not well-established, analogs have been reported to interact with the colchicine-binding site on tubulin, inhibiting microtubule formation, which is crucial for cell division . Further interaction studies are necessary to elucidate the precise biological mechanisms of MMT.

Synthesis Methods

Several synthetic routes have been developed for the preparation of MMT. These methods typically involve the reaction of thiazole derivatives with aldehyde precursors under controlled conditions. The synthesis can be optimized for yield and purity through various techniques including microwave-assisted synthesis and traditional reflux methods.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to MMT:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(methoxymethyl)-1,3-thiazole | Contains an amino group | Potentially more polar; limited activity data |

| 2-(4-Methoxyphenyl)-1,3-thiazole | Contains a phenyl group | Anticancer activity noted in related studies |

| 5-Methylthiazole | Methyl substitution on the thiazole ring | Less functional diversity; limited studies |

Case Studies

- Anticancer Activity : A study on 4-substituted methoxybenzoyl-aryl-thiazoles showed significant potency against cancer cell lines, suggesting that modifications similar to those found in MMT could enhance its anticancer efficacy . In vivo studies indicated that these compounds could reduce tumor growth without significant toxicity.

- Neurotoxicity Assessment : In vivo evaluations of related thiazole compounds demonstrated low neurotoxicity at therapeutic doses, indicating a favorable safety profile that could be extrapolated to MMT pending further research .

Safety and Handling

Due to the presence of a thiazole ring, it is advisable to handle MMT with caution as some derivatives exhibit varying degrees of toxicity. Currently, no specific safety data is available for MMT; thus, standard laboratory safety protocols should be followed when handling this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of thiazole precursors using reagents like POCl₃ and DMF. For example, substituted pyrazole-4-carbaldehydes are synthesized similarly by treating hydrazones with Vilsmeier reagents . Alternatively, Claisen-Schmidt condensation may be employed to introduce aldehyde groups via base-catalyzed reactions (e.g., K₂CO₃ in ethanol) . Key steps include protecting reactive functional groups and optimizing solvent systems (e.g., anhydrous THF) to prevent side reactions.

Q. How is the purity and structure of this compound validated?

- Methodological Answer : Purity is assessed using HPLC (>95% purity threshold). Structural confirmation relies on ¹H/¹³C NMR to identify characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, thiazole ring protons at 7.5–8.2 ppm) and FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹). Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. What solvents and catalysts are optimal for functionalizing the thiazole ring?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions. For methoxymethyl group introduction, K₂CO₃ or NaH are effective bases in ethanol or THF . Catalytic Pd/C or CuI may assist in cross-coupling reactions for aryl substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Vilsmeier-Haack formylation?

- Methodological Answer : Yield optimization requires:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of precursor to POCl₃ ensures complete formylation.

- Workup : Quenching with ice-water and neutralization with NaHCO₃ to isolate the aldehyde . Contradictory yields (e.g., 60–85%) may arise from substituent electronic effects; electron-donating groups (e.g., methoxy) enhance reactivity .

Q. What strategies resolve ambiguities in regioisomer formation during thiazole functionalization?

- Methodological Answer : Regioisomer differentiation is achieved via:

- NOESY NMR : Spatial proximity of methoxymethyl and aldehyde groups.

- X-ray crystallography : Definitive structural elucidation (e.g., bond angles in thiazole-aldehyde conformation) .

Computational modeling (DFT) predicts stability trends, favoring isomers with minimized steric hindrance .

Q. How do electronic effects of substituents influence the reactivity of the carbaldehyde group?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) reduce aldehyde electrophilicity, slowing nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) stabilize intermediates in condensation reactions. Kinetic studies (monitored by UV-Vis or LC-MS) reveal rate differences in Schiff base formation .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling issues include:

- Heat dissipation : Exothermic reactions require jacketed reactors for temperature control.

- Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported K₂CO₃) improve recyclability.

- Byproduct management : Gradient HPLC or column chromatography removes regioisomeric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.